

Application Notes and Protocols for TP-004 in Flow Cytometry

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Compound of Interest		
Compound Name:	TP-004	
Cat. No.:	B8103447	Get Quote

Note on Compound Identification: The designation "**TP-004**" is associated with multiple investigational compounds. This document provides detailed application notes for two distinct therapeutic agents:

- **TP-004** (PRX004 or Coramitug): An antibody-based therapeutic targeting misfolded transthyretin (misTTR) for the treatment of ATTR amyloidosis. Its mechanism involves promoting the clearance of amyloid fibrils via antibody-mediated phagocytosis.[1][2][3][4][5] [6][7]
- TPT-004: A small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. It is under investigation for conditions like pulmonary arterial hypertension and certain cancers.[8][9][10][11][12]

Part 1: TP-004 (PRX004/Coramitug) - Antibody-Mediated Phagocytosis

Application Note 1: Quantifying Antibody-Dependent Cellular Phagocytosis (ADCP) Mediated by TP-004

This application note describes the use of flow cytometry to measure the ability of **TP-004** to opsonize its target (misfolded TTR aggregates) and induce phagocytosis by effector cells like macrophages.





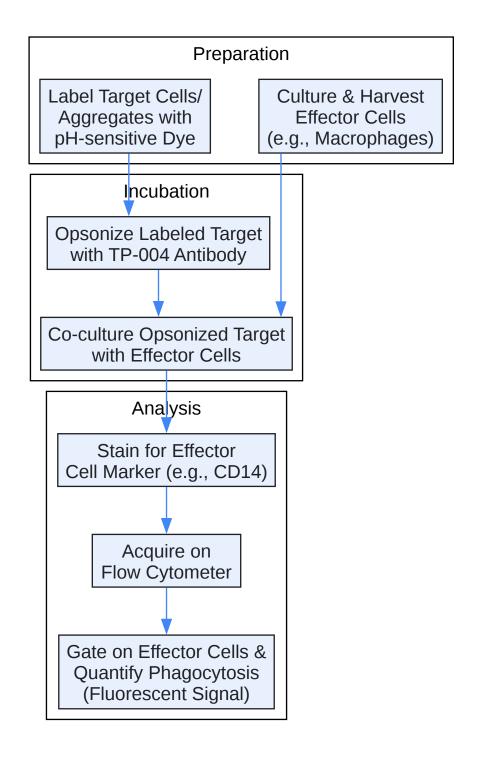


Background: **TP-004** (PRX004/Coramitug) is designed to bind to pathological aggregates of transthyretin.[1][5] The Fc region of the antibody is then recognized by Fcy receptors on phagocytic cells, such as macrophages, triggering the engulfment and clearance of the amyloid material.[1][5][13][14] Flow cytometry offers a robust and quantitative method to measure this process, known as Antibody-Dependent Cellular Phagocytosis (ADCP).[14][15][16]

Principle: The assay involves labeling the target (amyloid aggregates or cells expressing the target) with a fluorescent dye and co-incubating them with effector cells (e.g., a macrophage cell line or primary monocytes) in the presence of **TP-004**. The internalization of the fluorescent target by the effector cells is then quantified by flow cytometry. A common method uses a pH-sensitive dye that fluoresces brightly only when inside the acidic environment of a phagosome, which helps distinguish between simple binding and actual internalization.[13][14]

Experimental Workflow Diagram





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Caption: Workflow for the **TP-004** mediated ADCP assay using flow cytometry.

Protocol: TP-004 ADCP Assay

Materials:



- Target: Fluorescently labeled misfolded TTR aggregates or a cell line expressing the target epitope.
- Effector Cells: THP-1 cell line (differentiated into macrophages), or primary human monocytes.
- TP-004 (PRX004/Coramitug) and Isotype Control Antibody.
- pH-sensitive dye (e.g., pHrodo™ Red or Green) or a stable fluorescent dye (e.g., CFSE).
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- FACS Buffer (PBS with 2% FBS, 1 mM EDTA).
- Fluorochrome-conjugated antibodies against effector cell markers (e.g., Anti-CD14, Anti-CD11b).
- 96-well U-bottom plates.

Methodology:

- Effector Cell Preparation:
 - If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (Phorbol 12-myristate 13-acetate) at 50-100 ng/mL for 24-48 hours.
 - Harvest, wash, and resuspend effector cells in culture medium at a concentration of 2 x 10⁶ cells/mL.
- Target Preparation:
 - Label target aggregates or cells with a fluorescent dye according to the manufacturer's protocol.
 - Wash thoroughly to remove excess dye.
 - Resuspend the labeled target in culture medium at a concentration of 1 x 10⁷ particles or cells/mL.



· Assay Setup:

- Prepare serial dilutions of TP-004 and the isotype control antibody in culture medium in a 96-well plate.
- Add 50 μL of the labeled target suspension to each well.
- Incubate for 30 minutes at 37°C to allow opsonization (antibody binding to the target).

Phagocytosis:

- \circ Add 50 μ L of the effector cell suspension to each well (achieving an effector-to-target ratio of approximately 1:5 or as optimized).
- Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact.
- Incubate for 1-2 hours at 37°C in a CO2 incubator. A parallel plate can be incubated at 4°C as a negative control, as phagocytosis is an active process.
- Staining and Flow Cytometry:
 - Stop the phagocytosis by placing the plate on ice.
 - Add a fluorochrome-conjugated antibody against an effector cell surface marker (e.g.,
 CD14) to distinguish effector cells from non-engulfed target cells.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells with cold FACS buffer.
 - Resuspend the cells in 200 μL of FACS buffer for analysis.
 - Acquire data on a flow cytometer.

Data Analysis:

• Gate on the effector cell population based on forward and side scatter, and positive staining for the effector cell marker (e.g., CD14+).



- Within the effector cell gate, quantify the percentage of cells that are positive for the target's fluorescent label.
- The median fluorescence intensity (MFI) of the target's dye within the effector cell population can also be used as a measure of the extent of phagocytosis.

Data Presentation

Table 1: Example Quantitative Results from a TP-004 ADCP Assay

Antibody Concentration (µg/mL)	% Phagocytosis (Target+ Effector Cells)	MFI of Target Dye in Effector Cells
TP-004: 10	65.2%	15,200
TP-004: 1	48.5%	9,800
TP-004: 0.1	22.1%	4,100
Isotype Control: 10	5.3%	850
No Antibody	4.8%	800

Part 2: TPT-004 - Tryptophan Hydroxylase (TPH) Inhibition

Application Note 2: Measuring Intracellular Serotonin Levels to Assess TPT-004 Activity

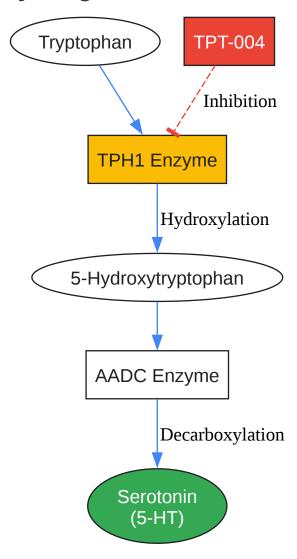
This application note describes a flow cytometry-based method to quantify the inhibition of serotonin synthesis by TPT-004 through intracellular staining.

Background: TPT-004 is a potent inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the rate-limiting step in serotonin synthesis.[8][9][11][17] A direct measure of TPT-004's cellular activity is the reduction of intracellular serotonin levels. Flow cytometry allows for the rapid, single-cell quantification of intracellular serotonin in relevant cell types, such as platelets or serotonergic cell lines (e.g., BON cells), after treatment with the inhibitor.[18][19]



Principle: Cells are treated with various concentrations of TPT-004. Following treatment, the cells are fixed to preserve their structure and then permeabilized to allow an anti-serotonin antibody to enter the cell and bind to its target.[20] The amount of bound antibody, detected by a fluorescent secondary antibody or a directly conjugated primary, is proportional to the intracellular serotonin content and is measured by flow cytometry.

Signaling Pathway Diagram



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Caption: TPT-004 inhibits TPH1, blocking serotonin synthesis.

Protocol: Intracellular Serotonin Staining



Materials:

- Cells capable of serotonin synthesis (e.g., human platelets isolated from whole blood, BON cell line).
- TPT-004 compound and vehicle control (e.g., DMSO).
- Cell culture medium or appropriate buffer for platelets.
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization/Wash Buffer (e.g., PBS with 0.1% saponin and 1% BSA).
- Primary Antibody: Rabbit anti-Serotonin antibody.
- Secondary Antibody: Fluorochrome-conjugated Goat anti-Rabbit IgG.
- (Optional) Fluorochrome-conjugated antibody for cell identification (e.g., Anti-CD41 for platelets).
- · FACS Tubes.

Methodology:

- Cell Treatment:
 - Plate cells in a 96-well plate or tubes.
 - \circ Treat cells with a dose range of TPT-004 (e.g., 0.1 μ M to 10 μ M) and a vehicle control for a predetermined time (e.g., 24-72 hours, as TPT-004's effect is on synthesis).[9]
- Fixation:
 - Harvest the cells and wash once with PBS.
 - Resuspend the cell pellet in 100 μL of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.



- Wash twice with Permeabilization/Wash Buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in 100 μL of Permeabilization/Wash Buffer containing the primary anti-serotonin antibody at its optimal dilution.
 - Incubate for 30-60 minutes at room temperature in the dark.
 - Wash the cells twice with Permeabilization/Wash Buffer.
 - \circ Resuspend the cells in 100 μ L of Permeabilization/Wash Buffer containing the fluorescently labeled secondary antibody.
 - Incubate for 30 minutes at room temperature in the dark.
- Final Wash and Acquisition:
 - Wash the cells twice more with Permeabilization/Wash Buffer.
 - Resuspend the final cell pellet in 200 μL of FACS Buffer.
 - Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel.

Data Analysis:

- Gate on the cell population of interest based on forward and side scatter.
- Determine the Median Fluorescence Intensity (MFI) for serotonin staining in each treatment group.
- Calculate the percentage reduction in serotonin MFI relative to the vehicle-treated control.
- Plot the dose-response curve to determine the IC50 of TPT-004.

Data Presentation

Table 2: Example Quantitative Data for TPT-004 Inhibition of Serotonin Synthesis



TPT-004 Concentration (μM)	Serotonin MFI	% Inhibition of Serotonin Synthesis
0 (Vehicle)	25,600	0%
0.1	21,500	16.0%
0.5	14,800	42.2%
1.0	12,100	52.7%
5.0	6,400	75.0%
10.0	4,200	83.6%

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References

- 1. ATTR Amyloidosis [prothena.com]
- 2. Prothena Highlights Phase 2 Data for Coramitug (Formerly PRX004) Published in Circulation, Official Journal of AHA | Prothena Corporation plc [ir.prothena.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 6. Prothena Announces that Novo Nordisk Will Advance Coramitug (Formerly PRX004) into Phase 3 Development for ATTR Amyloidosis with Cardiomyopathy | Nasdaq [nasdaq.com]
- 7. PRX004 in variant amyloid transthyretin (ATTRv) amyloidosis: results of a phase 1, openlabel, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPT-004 | TPH inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TPT-004, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]

Methodological & Application





- 11. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 12. TPT-004, a Next-Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 14. Method for Measurement of Antibody-Dependent Cellular Phagocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Protocol for the murine antibody-dependent cellular phagocytosis assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Cocrystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry detection of serotonin content and release in resting and activated platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
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